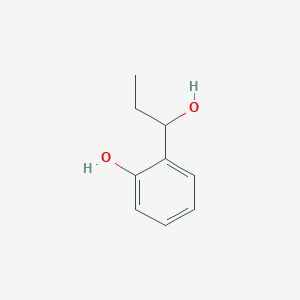

2-(1-Hydroxypropyl)phenol

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H12O2 |

|---|---|

分子量 |

152.19 g/mol |

IUPAC 名称 |

2-(1-hydroxypropyl)phenol |

InChI |

InChI=1S/C9H12O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,10-11H,2H2,1H3 |

InChI 键 |

QWZBWROUTWGTDT-UHFFFAOYSA-N |

规范 SMILES |

CCC(C1=CC=CC=C1O)O |

产品来源 |

United States |

Synthesis and Synthetic Methodologies of 2 1 Hydroxypropyl Phenol

Direct Synthesis Routes

Direct synthesis of 2-(1-Hydroxypropyl)phenol can be achieved through several established chemical reactions, primarily involving Grignard reagents and catalytic hydrogenation.

Grignard Reagent-Mediated Synthesis

A primary method for synthesizing this compound involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable starting material. masterorganicchemistry.com One common approach is the reaction of ethylmagnesium bromide with 2-hydroxybenzaldehyde (salicylaldehyde). semanticscholar.org In this nucleophilic addition reaction, the ethyl group from the Grignard reagent attacks the carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol after an acidic workup. For instance, the addition of ethylmagnesium bromide to 2-formyl phenol (B47542) (salicylaldehyde) results in the formation of this compound. researchgate.net Similarly, the reaction can be performed with other substituted phenols, such as the Grignard reaction of 2-formyl phenol 67 with ethyl magnesium bromide to produce 2-(1-hydroxypropyl)-6-methylphenol (68). researchgate.net Another example is the synthesis of 4-(1-Hydroxypropyl)phenol (B2486840), where 4-hydroxybenzaldehyde (B117250) is treated with ethylmagnesium bromide. semanticscholar.org The general applicability of Grignard reagents in synthesizing alcohols from aldehydes and ketones is a well-established principle in organic chemistry. masterorganicchemistry.com

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of chalcone (B49325) precursors presents another viable route to this compound and its derivatives. researchgate.netuniovi.es Chalcones, which are α,β-unsaturated ketones, can be selectively reduced to the corresponding saturated alcohols. researchgate.net The hydrogenation of 2'-hydroxychalcones can be controlled by the choice of solvent to yield different products. uniovi.es For example, using ethanol (B145695) as a solvent with a palladium on carbon (Pd/C) catalyst can lead to the formation of 1,3-diarylpropanes. researchgate.netuniovi.es However, by modifying the reaction conditions, such as using a mixture of n-BuOH/H2O, 1,3-diarylpropanols can be obtained. uniovi.es The reduction of chalcones often proceeds in a two-step manner, first reducing the carbon-carbon double bond to form a dihydrochalcone, followed by the reduction of the carbonyl group. uniovi.esmdpi.com The use of a Ru(II) catalyst has been shown to effectively promote the one-pot C=C/C=O reduction of chalcones to 1,3-diarylpropan-1-ols. nih.gov

Biotransformation and Metabolic Pathways

Biotransformation offers an alternative, environmentally benign approach to producing this compound through the use of enzymes and microorganisms.

Enzymatic Conversion from Precursors

Enzymatic conversion of precursors like 2-allylphenol (B1664045) is a known pathway for the formation of this compound. nih.govresearchgate.net The fungicide 2-allylphenol can be metabolized by certain organisms, leading to the formation of several metabolites, including this compound. nih.govresearchgate.net This biotransformation involves the oxidation of the allyl side chain. researchgate.netmdpi.com Studies have shown that the chemical modification of the allyl side chain of 2-allylphenol influences its biological activity, with 2-(2-hydroxypropyl)phenol showing enhanced antifungal properties compared to the parent compound. researchgate.netmdpi.com

Microorganism-Mediated Transformations

Specific microorganisms are capable of transforming 2-allylphenol into this compound. The fungus Rhizoctonia cerealis has been shown to metabolize 2-allylphenol, producing four metabolites, one of which is 2-(2-hydroxypropyl)-phenol. nih.gov The proposed biodegradation pathway suggests that 2-allylphenol is first oxidized to 2-(2,3-dihydroxypropyl)phenol, which is then hydrolyzed to form 2-(2-hydroxypropyl)-phenol and 2-(3-hydroxypropyl)-phenol. nih.gov This demonstrates the existence of microbial metabolic pathways for the conversion of 2-allylphenol. nih.gov The use of microorganisms for biotransformation is a growing field, offering a green alternative to traditional chemical synthesis. mdpi.comnih.gov

Chemo- and Regioselectivity in Synthesis

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound. In the context of the gold-catalyzed phenol synthesis from furan-ynes, high chemoselectivity is observed, where the reaction proceeds to form the phenol without side reactions involving other functional groups present in the molecule. nih.govbeilstein-journals.org Theoretical and experimental studies on metal-catalyzed heterocyclization reactions of allenic amino alcohols have demonstrated that chemo- and regioselectivity can be controlled to produce different heterocyclic products. acs.org In the synthesis of this compound derivatives, controlling the regioselectivity of reactions such as nitration is important. For instance, the nitration of 2-allylphenol can lead to a mixture of isomers, requiring separation. mdpi.com The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of a reaction, as seen in the solvent-controlled hydrogenation of 2'-hydroxychalcones, where different solvents lead to different reduction products. uniovi.es

Interactive Data Tables

Table 1: Synthesis Methods for this compound and Derivatives

| Method | Starting Material(s) | Reagent(s)/Catalyst(s) | Product | Reference(s) |

| Grignard Reaction | 2-Hydroxybenzaldehyde | Ethylmagnesium bromide | This compound | semanticscholar.org, researchgate.net |

| Grignard Reaction | 2-Formyl phenol | Ethylmagnesium bromide | 2-(1-Hydroxypropyl)-6-methylphenol | researchgate.net |

| Catalytic Hydrogenation | 2'-Hydroxychalcone | Pd/C, n-BuOH/H2O | 1,3-Diarylpropanol | uniovi.es |

| Biotransformation | 2-Allylphenol | Rhizoctonia cerealis | 2-(2-Hydroxypropyl)phenol | nih.gov |

Green Chemistry Approaches to this compound Synthesis

The development of environmentally benign synthetic routes to phenolic compounds is a significant focus of modern chemistry, driven by the need to reduce hazardous waste, minimize energy consumption, and utilize renewable resources. While direct green synthesis methodologies for this compound are not extensively documented, several innovative and sustainable approaches employed for structurally similar phenols can be extrapolated. These green strategies prioritize the use of non-toxic reagents and solvents, catalytic processes, and renewable feedstocks.

One promising green approach involves the use of supercritical water as a reaction medium. For instance, the ortho-selective alkylation of phenol with 2-propanol has been successfully achieved without a catalyst in supercritical water at 673 K, yielding 2-isopropylphenol (B134262) with high selectivity. researchgate.net This method leverages the unique properties of water above its critical point (647 K and 22.1 MPa) to facilitate organic reactions in the absence of traditional catalysts. researchgate.net The dehydration of 2-propanol to propene is followed by its reaction with phenol. researchgate.net The high ortho/para ratio, exceeding 20, is a notable advantage of this technique. researchgate.net

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another significant green methodology. The synthesis of substituted phenols has been demonstrated through mechanochemical means, such as the reaction of phenols with epichlorohydrin (B41342) using potassium carbonate in a ball mill. acs.org This solvent-free approach not only reduces waste but can also lead to higher conversion rates and yields compared to classical methods. acs.org For example, the reaction of 2-phenylphenol (B1666276) with epichlorohydrin achieved an 88% isolated yield under milling conditions. acs.org

The valorization of lignin (B12514952), a complex polymer abundant in biomass, is a cornerstone of green chemistry for producing aromatic compounds. Lignin-derived monomers, such as eugenol (B1671780) and ferulic acid, can be converted into valuable propylphenols through various catalytic processes. researchgate.netnih.gov For example, 4-propylphenol (B1200801) has been synthesized from eugenol with a 93% yield using a Ni-Co/Al-SBA-15 heterogeneous catalyst in isopropanol (B130326). researchgate.net This process operates under optimized conditions of 230°C and 30 bar of pressure and highlights the potential of using renewable feedstocks for chemical synthesis. researchgate.net Similarly, catalytic transfer hydrodeoxygenation of lignin-derived propylphenols using Raney Ni as a catalyst and isopropanol as a hydrogen donor can produce 4-propylcyclohexanol (B1272916) with a 92.2% yield. nih.gov

Biocatalysis offers a highly selective and environmentally friendly route to chiral alcohols. While not directly applied to this compound, the use of whole-cell biocatalysts like Daucus carota (carrot) roots for the synthesis of chiral alcohols from corresponding ketones demonstrates the potential of this approach. researchgate.net Biocatalytic methods operate under mild conditions and can provide high enantioselectivity, which is often difficult to achieve with traditional chemical synthesis. researchgate.net

Other green synthetic strategies for substituted phenols include the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide, which is a mild and highly efficient protocol that can be performed at room temperature with short reaction times. rsc.org Additionally, the use of green reagents like dimethyl carbonate (DMC) in catalytic methodologies for the selective conversion of lignin-like compounds has been explored. rsc.org

Interactive Data Table: Comparison of Green Synthesis Methodologies for Phenolic Compounds

| Methodology | Reactants | Catalyst/Conditions | Product(s) | Yield | Key Green Aspect | Reference |

| Supercritical Water Alkylation | Phenol, 2-Propanol | None, Supercritical Water (673 K) | 2-Isopropylphenol | 83.1% | Catalyst-free, Use of water as a green solvent | researchgate.net |

| Mechanochemical Alkylation | 2-Phenylphenol, Epichlorohydrin | K₂CO₃, Ball Milling | 1-(biphenyl-2-yloxy)-3-chloropropan-2-ol | 88% | Solvent-free | acs.org |

| Catalytic Hydrogenation/Demethoxylation | Eugenol | Ni-Co/Al-SBA-15 | 4-Propylphenol | 93% | Renewable feedstock (lignin-derived) | researchgate.net |

| Transfer Hydrodeoxygenation | 2-Methoxy-4-propylphenol | Raney Ni, Isopropanol | 4-Propylcyclohexanol | 92.2% | Renewable feedstock, Solvent recycling | nih.gov |

| Ipso-hydroxylation | Arylboronic Acids | H₂O₂/HBr, Ethanol | Substituted Phenols | Very good to excellent | Mild conditions, Green oxidant | rsc.org |

Chemical Reactivity and Reaction Mechanisms of 2 1 Hydroxypropyl Phenol

Electrophilic Aromatic Substitution Reactions

The phenol (B47542) ring in 2-(1-hydroxypropyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.comucalgary.ca This hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. byjus.comucalgary.ca

Common electrophilic substitution reactions that phenols undergo include:

Nitration: Reaction with dilute nitric acid at low temperatures can introduce a nitro group (-NO2) at the positions activated by the hydroxyl group. byjus.com

Halogenation: Phenols can be halogenated even without a Lewis acid catalyst. For instance, reaction with bromine in a non-polar solvent can lead to monobromination. byjus.com

Sulfonation: Treatment with sulfuric acid can result in the introduction of a sulfonic acid group (-SO3H). The position of substitution can be influenced by temperature. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids or strong acids, introduce alkyl or acyl groups to the aromatic ring. ucalgary.caresearchgate.net

Kolbe's Reaction: Under specific conditions involving sodium hydroxide (B78521) and carbon dioxide, a carboxyl group can be introduced onto the ring, a reaction known as Kolbe's or Kolbe-Schmitt reaction. byjus.com

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) in a basic solution to introduce a formyl group (-CHO) onto the aromatic ring, typically at the ortho position. mlsu.ac.in

For this compound, the existing propyl group at the ortho position will sterically hinder substitution at that site, favoring substitution at the other ortho and para positions.

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group is acidic and can participate in several key reactions. iitk.ac.in

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives, like acid chlorides and anhydrides, to form esters. smolecule.comchemguide.co.uk This reaction is a common method for protecting the hydroxyl group or modifying the compound's properties. libretexts.org

Etherification: The formation of ethers from the phenolic hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. msu.edu Hydroxypropylation, a specific type of etherification, can enhance the water solubility of molecules like β-cyclodextrin. nextgenrnd.com

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol in the propyl side chain also exhibits characteristic reactivity.

Oxidation: The secondary alcohol can be oxidized to a ketone. libretexts.orglibretexts.org Common oxidizing agents for this transformation include chromium-based reagents. libretexts.org For instance, propan-2-ol, a secondary alcohol, is oxidized to propanone. libretexts.org

Substitution: The hydroxyl group of the secondary alcohol can be replaced by other functional groups in nucleophilic substitution reactions. smolecule.com To facilitate this, the hydroxyl group is often converted into a better leaving group, for example, by protonation in the presence of a strong acid or by converting it into a tosylate or mesylate. libretexts.org

Oxidative and Reductive Transformation Pathways

Oxidative Pathways: Besides the oxidation of the secondary alcohol, the entire molecule can undergo oxidative transformations. Phenols can be oxidized to quinones using hypervalent iodine reagents. wikipedia.org The specific product depends on the substitution pattern of the phenol. wikipedia.org Oxidative polymerization is another possibility, where radical-initiated processes can lead to the formation of polymers.

Reductive Pathways: The aromatic ring of phenol can be reduced to a cyclohexyl ring under certain catalytic hydrogenation conditions. The microbial transformation of similar compounds, such as coumarin, can lead to the reduction of a pyranone ring to a hydroxypropyl phenol structure. nih.gov The nitro group, if introduced through nitration, can be reduced to an amino group. google.comgoogle.com

Acid-Catalyzed and Base-Catalyzed Reactions

Acid-Catalyzed Reactions:

Dehydration: In the presence of strong acids, the secondary alcohol can undergo dehydration to form an alkene. libretexts.org

Transesterification: Acid-catalyzed transesterification has been studied for related phosphate (B84403) esters, demonstrating the role of the acid in promoting the reaction. acs.org

C-C Bond Cleavage: As detailed in the next section, acid catalysts, particularly zeolites, are crucial for the deconstruction of the Csp2-Csp3 bond in similar phenol derivatives. researchgate.netnih.gov

Alkylation: Friedel-Crafts alkylation of phenols is a classic acid-catalyzed reaction. researchgate.net

Base-Catalyzed Reactions:

Williamson Ether Synthesis: This reaction proceeds via a phenoxide intermediate generated by a base. msu.edu

Kolbe's Reaction: This reaction requires a base to form the reactive phenoxide ion. byjus.com

Condensation Reactions: Phenols can undergo condensation reactions with aldehydes, such as formaldehyde, in the presence of a base catalyst. mlsu.ac.in

Mechanistic Investigations of C-C and C-O Bond Cleavage

The cleavage of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in molecules like this compound is significant, particularly in the context of biomass valorization, as these structures are representative of linkages found in lignin (B12514952).

Deconstruction of Aromatic-Aliphatic Bonds (Csp2-Csp3) (e.g., as explored with 4-(1-hydroxypropyl)phenol)

Extensive research into the cleavage of the Csp2-Csp3 bond (the bond between the aromatic ring and the propyl side chain) has been conducted using the isomeric compound 4-(1-hydroxypropyl)phenol (B2486840) as a model substrate. researchgate.netnih.govsci-hub.seresearchgate.net These studies are highly relevant for understanding the reactivity of the 2-isomer.

The direct deconstruction of the Csp2–Csp3 bond is a key step for producing phenol from lignin model compounds. researchgate.netnih.gov Zeolite catalysts, such as HY-30, have been shown to be highly effective in catalyzing this transformation under relatively mild conditions in water. researchgate.netnih.govresearchgate.net

The proposed mechanism for this acid-catalyzed deconstruction involves several key steps: researchgate.netnih.gov

Protonation and Dehydroxylation: The process begins with the protonation of the secondary hydroxyl group by a Brønsted acid site of the catalyst. This is followed by the elimination of a water molecule to form a carbocation intermediate. nih.gov

Rearrangement: The resulting carbocation can then undergo rearrangement.

C-C Bond Scission: The final step is the cleavage of the Csp2–Csp3 bond. nih.gov

Kinetic and computational studies have suggested that the rearrangement step, such as a γ-methyl shift, is often the rate-determining step in this deconstruction pathway. researchgate.net The reaction conditions, including the choice of catalyst and temperature, play a critical role in the efficiency and selectivity of the C-C bond cleavage. nih.gov

Table of Research Findings on Csp2-Csp3 Bond Cleavage of 4-(1-hydroxypropyl)phenol

| Catalyst | Temperature (°C) | Solvent | Key Finding | Reference |

| HY-30 Zeolite | 180 | Water | Achieved a 94.6% yield of phenol at full conversion of the substrate. | nih.gov |

| Various solid acids | 180 | Water | Screening of various catalysts identified HY-30 as optimal. | nih.gov |

| No Catalyst | 180 | Water | The reaction did not proceed, highlighting the necessity of a catalyst. | nih.govresearchgate.net |

| HY-30 Zeolite | 200 | Water | Effective for depolymerization of lignin, yielding phenol. | researchgate.net |

Hydrolysis of Aliphatic C-O Bonds

The hydrolysis of the aliphatic C-O bond in this compound, a compound often used as a model for the β-O-4 ether linkages prevalent in lignin, is a critical reaction in the context of biomass valorization. nih.gov This cleavage is typically achieved under acidic conditions, and the mechanism has been the subject of computational and experimental studies. nih.govresearchgate.net

The acid-catalyzed hydrolysis generally proceeds through a mechanism involving the protonation of the α-hydroxyl group (the hydroxyl on the carbon adjacent to the phenol ring), followed by dehydration to form a resonance-stabilized benzylic carbocation. researchgate.net This intermediate is a key species in the subsequent cleavage of the C-O bond. In the presence of water, this carbocation can be attacked by a water molecule, leading to the formation of products. For lignin model compounds like guaiacylglycerol-β-guaiacyl ether, this process can yield products such as guaiacol (B22219) and Hibbert's ketones. researchgate.netacs.org

Computational studies using density functional theory (DFT) have been employed to elucidate the energetics of this process. For example, in the hydrolysis of related α-O-4 and β-O-4 linkages, it was found that these bonds are prone to break during phosphoric acid–acetone pretreatment. researchgate.netnih.gov The activation energy for the direct one-step hydrolysis of the β-O-4 linkage in an aqueous solution has been calculated to be around 52.3 kcal/mol. researchgate.net

The table below summarizes findings on the hydrolysis of related lignin model compounds, which provide insight into the reactivity of this compound.

| Model Compound Type | Reaction Condition | Key Mechanistic Step | Products | Citation |

| 2-hydroxyethyl phenyl ether | Acid-catalyzed (H₃O⁺) | Dehydration to vinyl phenyl ether, then hydrolysis | Phenol, "Hibbert's ketones" | nih.govvtt.fi |

| α-hydroxy-phenethyl phenyl ether | Acid-catalyzed | E1 dehydration via resonance-stabilized carbocation | - | nih.govresearchgate.net |

| Guaiacylglycerol-β-guaiacyl ether | Acidic ionic liquid | Dehydration of α-C-OH, then hydrolysis of β-O-4 bond | Guaiacol | acs.org |

| Lignin β-O-4 linkage | Phosphoric acid/water | One-step hydrolysis mechanism | Cleavage products | researchgate.net |

Role of Specific Catalysts (e.g., zeolites in related deconstruction reactions)

Catalysts play a pivotal role in enhancing the efficiency and selectivity of C-O bond cleavage in this compound and related lignin-derived compounds. Both metal catalysts and solid acid catalysts, particularly zeolites, have been extensively studied. nih.gov

Zeolites, with their well-defined microporous structures and strong Brønsted acid sites, are effective catalysts for the deconstruction of lignin model compounds. mdpi.com Research has shown that a HY zeolite catalyst can efficiently facilitate both the direct cleavage of the Csp2–Csp3 bond and the hydrolysis of the aliphatic C-O bond in 4-(1-hydroxypropyl)phenol, a structural isomer of the subject compound. mdpi.comfrontiersin.orgscholarsportal.info In one study, using HY30 zeolite in water at 180°C resulted in a 94.6% yield of phenol from 4-(1-hydroxypropyl)phenol. mdpi.comscholarsportal.info The reaction mechanism over the zeolite involves a stepwise process initiated by the protonation of the hydroxyl group at a Brønsted acid site, followed by dehydroxylation to form a carbonium ion intermediate. thieme-connect.com

The catalytic activity is highly dependent on the zeolite's properties, such as the silicon-to-aluminum (Si/Al) ratio, which influences the density and strength of the acid sites. mdpi.com High-silica Y zeolites have demonstrated particular effectiveness. mdpi.com

Beyond zeolites, various metal catalysts are also used for C-O bond cleavage, often through hydrogenolysis, where hydrogen is used to break the bond. nih.gov Ruthenium (Ru) based catalysts, such as Ru/C, have shown high performance in cleaving C-O bonds in lignin model compounds under mild conditions. ncsu.edu Vanadium metal has also been demonstrated as a catalyst for the cleavage of C-O bonds in compounds like 2,6-dimethoxyphenol, operating in water without the need for high-pressure hydrogen. The addition of a base, such as NaOH, can significantly promote the hydrogenolysis activity of metal catalysts like Ni-based nanoparticles by enhancing selectivity for C-O bond cleavage over undesired aromatic ring hydrogenation. nih.gov

The table below presents data on the catalytic conversion of lignin model compounds, highlighting the role of different catalysts.

| Catalyst | Substrate | Reaction Type | Key Finding | Citation |

| HY30 Zeolite | 4-(1-hydroxypropyl)phenol | Hydrolysis / C-C cleavage | 94.6% yield of phenol at 180°C | mdpi.comscholarsportal.info |

| Vanadium metal | 2,6-dimethoxyphenol | C-O bond cleavage | Effective in water without external H₂ | |

| Ru/C | Benzyl phenyl ether | Hydrogenolysis | Preferential cleavage of the weaker C-O bond | ncsu.edu |

| RuH₂(CO)(PPh₃)₃ | 2-phenoxy-1-phenylethanol | Dehydrogenation / Reductive ether cleavage | Tandem reaction cleaves C-O bond | researchgate.net |

| Ni₇Au₃ nanoparticles | Lignin β-O-4 model compound | Hydrogenolysis | NaOH addition enhances C-O cleavage selectivity | nih.gov |

Stereochemical Control in Reactions Involving the Chiral Center

The this compound molecule possesses a chiral center at the C-1 carbon of the propyl side chain (the carbon atom bonded to both the phenyl ring and the hydroxyl group). This chirality introduces the possibility of stereoisomers (enantiomers and diastereomers in more complex related structures), and the control of stereochemistry during its reactions is a significant aspect of its chemistry. ncsu.edu

While lignin as a natural polymer is generally considered a racemic mixture, studies on model compounds have shown that the stereochemistry of the β-O-4 linkage can significantly influence reactivity. nih.govresearchgate.net For instance, in the context of kraft pulping, it has been demonstrated that the erythro isomers of arylglycerol-β-aryl ether units in lignin cleave faster than their threo counterparts. researchgate.net This difference in reactivity highlights the importance of stereochemical configuration in delignification processes.

The synthesis of stereospecific lignin model compounds is crucial for understanding these effects. Enantioselective synthesis approaches have been developed to obtain specific stereoisomers of β-O-4 dilignols in high enantiomeric excess (>99% ee), often employing chiral auxiliaries or asymmetric reactions like Sharpless asymmetric dihydroxylation. nih.govnih.gov Chiral high-performance liquid chromatography (HPLC) is a key analytical technique used to determine the enantiomeric excess of the products. nih.gov

Enzymatic reactions often exhibit high stereospecificity. A β-etherase from the white-rot fungus Dichomitus squalens was found to be stereospecific for the cleavage of the β(S)-enantiomer of a dimeric lignin model compound. nih.govacs.org Such biocatalysts offer a promising route for the selective valorization of specific stereoisomers from lignin. nih.gov

Research has also explored the use of chiral selenium electrophiles for the stereoselective functionalization of alkenes, with the potential for creating chiral building blocks from simple precursors. scholarsportal.info In one study, a photo-Favorskii rearrangement of a chiral ester derivative led to the formation of 4-(1-hydroxypropyl)phenol as a minor product, demonstrating how photochemical reactions can involve chiral centers, even if they lead to racemic products in some cases. nih.gov

The table below summarizes key findings related to stereochemical control in reactions of lignin model compounds.

| Reaction/Method | Model Compound Type | Key Stereochemical Finding | Citation |

| Kraft Pulping Conditions | Arylglycerol-β-aryl ether | Erythro isomers cleave faster than threo isomers | researchgate.net |

| Enzymatic Cleavage | Dimeric lignin model compound | β-etherase from D. squalens is stereospecific for the β(S)-enantiomer | nih.govacs.org |

| Asymmetric Synthesis | anti-dilignols (β-O-4) | A 4-step enantioselective synthesis achieved >99% ee | nih.gov |

| ⁷⁷Se NMR Analysis | Phenyl propane (B168953) structural units | Used to determine the ratio of erythro and threo diastereomers | researchgate.netncsu.edu |

| Photo-Favorskii Rearrangement | α-substituted-p-hydroxybutyrophenone ester | Formed 4-(1-hydroxypropyl)phenol as a minor product, involving a chiral center | nih.gov |

Derivatives and Analogues of 2 1 Hydroxypropyl Phenol: Synthesis and Characterization

Design and Synthesis of Functionalized 2-(1-Hydroxypropyl)phenol Derivatives

The functionalization of this compound can be strategically directed towards three main regions: the aromatic ring, the phenolic hydroxyl group, or the secondary alcohol of the propyl side chain. Synthetic design often leverages established methodologies for phenol (B47542) and alcohol chemistry to introduce a variety of functional groups, thereby tuning the molecule's steric and electronic properties.

Common synthetic strategies include:

Aromatic Ring Substitution: The electron-rich phenol ring is susceptible to electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-director, meaning electrophiles will preferentially add to the positions ortho and para to it. libguides.com Given that one ortho position is already occupied by the hydroxypropyl group, substitution is guided primarily to the C4 (para) and C6 (ortho) positions. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce new substituents onto the ring. libguides.com For instance, catalytic alkylation of phenols with alcohols is a known method for introducing ortho-substituents. rsc.org

Phenolic Hydroxyl Group Modification: The acidic proton of the phenolic hydroxyl group is readily replaced. libguides.com Etherification, for example via the Williamson ether synthesis after deprotonation with a base, or esterification with acyl chlorides or anhydrides, are common transformations. These reactions can be used to protect the hydroxyl group or to introduce new functionalities. Base-catalyzed alkoxylation is a typical industrial method for producing phenol ethers. google.com

Side-Chain Alcohol Modification: The secondary alcohol on the propyl chain can undergo reactions typical of alcohols, such as oxidation to a ketone (2-propanoylphenol), esterification, or etherification. Its reactivity can be influenced by the adjacent aromatic ring. As a benzylic alcohol, its hydroxyl group can be activated to form a benzylic cation, which is a reactive intermediate for forming ethers or participating in electrophilic substitution reactions. acs.org

Catalytic C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. Palladium or rhodium-catalyzed reactions, for example, can be used for the ortho-alkylation or arylation of phenols, offering a direct route to functionalized derivatives without pre-functionalized starting materials. rsc.org

The table below summarizes key functionalization strategies.

| Functionalization Target | Reaction Type | Typical Reagents & Conditions | Resulting Derivative Class | Reference |

| Aromatic Ring | Electrophilic Substitution (Halogenation) | Br₂ in H₂O | Bromo-2-(1-hydroxypropyl)phenol | |

| Aromatic Ring | Electrophilic Substitution (Nitration) | Dilute HNO₃ | Nitro-2-(1-hydroxypropyl)phenol | |

| Aromatic Ring | C-H Alkylation | Benzylic Alcohols, Ru-catalyst | Ortho-benzylated derivatives | rsc.org |

| Phenolic Hydroxyl | Etherification (Williamson) | Alkyl halide, Base (e.g., NaOH) | 1-(1-Hydroxypropyl)-2-alkoxybenzene | libguides.com |

| Phenolic Hydroxyl | Esterification | Acyl chloride, Base | 2-(1-Hydroxypropyl)phenyl ester | libguides.com |

| Side-Chain Alcohol | Oxidation | Oxidizing agent (e.g., PCC, DMP) | 2-Propanoylphenol | N/A |

| Side-Chain Alcohol | Mitsunobu Reaction | Optically active alcohol, DEAD, PPh₃ | Optically active ortho-substituted ethers | rsc.org |

This table presents generalized reactions applicable to the this compound scaffold based on known phenol and alcohol chemistry.

Exploration of Isomeric Hydroxypropylphenols (e.g., 2-(2-hydroxypropyl)phenol, 2-(3-hydroxypropyl)phenol)

The position of the hydroxyl group on the propyl side chain significantly impacts the molecule's properties. The isomers 2-(2-hydroxypropyl)phenol and 2-(3-hydroxypropyl)phenol (B73537) are notable analogues of this compound. These compounds have been synthesized and characterized, often in the context of metabolic studies of related compounds like 2-allylphenol (B1664045). researchgate.net

2-(2-Hydroxypropyl)phenol: In this isomer, the hydroxyl group is on the central carbon of the propyl chain. It can be synthesized from 2-allylphenol. researchgate.net Studies have shown that this isomer can exhibit significant biological activity, in some cases greater than its parent compound, 2-allylphenol. researchgate.net

2-(3-Hydroxypropyl)phenol: This isomer features a primary alcohol at the terminal position of the propyl chain. It is also a known metabolite of 2-allylphenol. researchgate.net Its utility as a precursor in the synthesis of pharmaceuticals and agricultural chemicals has been noted. acs.org

The synthesis and characterization of these isomers allow for a comparative analysis of their properties.

| Compound | Structure | Synthesis Method | Key ¹H NMR Data (δ, ppm) | Reference |

| This compound |  | Reduction of 2'-Hydroxypropiophenone (B1664087) | Data not available in provided sources | N/A |

| 2-(2-Hydroxypropyl)phenol |  | Metabolism or synthesis from 2-allylphenol | 1.25 (d, 3H, CH₃), 2.85 (dd, 1H, CH₂), 3.05 (dd, 1H, CH₂), 4.10 (m, 1H, CHOH), 6.80-7.20 (m, 4H, Ar-H) | researchgate.net |

| 2-(3-Hydroxypropyl)phenol |  | Metabolism or synthesis from 2-allylphenol | 1.90 (m, 2H, CH₂), 2.70 (t, 2H, Ar-CH₂), 3.65 (t, 2H, CH₂OH), 6.80-7.20 (m, 4H, Ar-H) | researchgate.net |

Note: Structures are illustrative. The ¹H NMR data for the isomers are adapted from published findings for metabolites of 2-allylphenol. researchgate.net

Synthesis of Bridged and Polycyclic Derivatives

The structure of this compound is a suitable starting point for the synthesis of more complex bridged and polycyclic systems, particularly heterocyclic compounds like benzofurans and chromanes. These reactions typically involve intramolecular cyclization, where the phenolic oxygen or the aromatic ring acts as a nucleophile, attacking an electrophilic center on the side chain.

Key strategies for forming cyclic derivatives include:

Intramolecular Dehydrative Cyclization: The benzylic alcohol of this compound can be dehydrated under acidic conditions or with specific catalysts to form an unsaturated intermediate, such as 2-(prop-1-en-1-yl)phenol. This intermediate can then undergo intramolecular cyclization. For example, the cyclization of ortho-allylphenols to form 2,3-dihydro-2-methylbenzofuran (B49830) is a well-established reaction, often catalyzed by copper or silver salts. researchgate.net A similar strategy could be applied here.

Oxidative Cyclization: Hypervalent iodine reagents or transition metals like palladium can mediate the oxidative cyclization of phenols with unsaturated side chains. nih.govorganic-chemistry.orgcaltech.edu This involves the oxidation of the phenol to a phenoxonium ion or a related reactive species, which is then attacked intramolecularly by a nucleophilic part of the side chain.

Intramolecular Sₙ2 Reaction: The secondary hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular attack by the phenoxide anion (formed by deprotonation of the phenol) would lead to the formation of a 2-ethyl-2,3-dihydrobenzofuran (B8730264) via an Sₙ2 mechanism. The stereochemistry of such reactions often proceeds with inversion of configuration at the chiral center. cas.cn

Bridged Dimer Formation: Under certain oxidative conditions, ortho-alkylphenols can undergo dimerization to form bridged polycyclic compounds. For example, oxidation with chiral iodine(V) reagents can lead to ortho-quinol Diels-Alder dimers. nih.gov Similarly, sulfur or methylene (B1212753) bridges can be introduced to link multiple phenol units. google.com

The following table outlines plausible synthetic pathways to cyclic derivatives.

| Starting Derivative | Key Reagent/Reaction | Proposed Product | Reaction Type | Reference |

| This compound | Acid catalyst, Heat | 2-Ethyl-2,3-dihydrobenzofuran | Dehydration followed by Cyclization | researchgate.net |

| 2-(1-Tosyloxypropyl)phenol | Base (e.g., NaH) | 2-Ethyl-2,3-dihydrobenzofuran | Intramolecular Williamson Ether Synthesis (Sₙ2) | cas.cn |

| 2-(prop-2-en-1-yl)phenol* | Pd(II) catalyst, O₂ | 2-Methyl-2,3-dihydrobenzofuran | Oxidative Cyclization | organic-chemistry.orgcaltech.edu |

| This compound | Phenyliodine diacetate (PIDA) | Dimeric bridged structures | Oxidative Cyclization/Dimerization | nih.govnih.gov |

*Hypothetical intermediate derived from this compound.

Structure-Reactivity Relationship Studies within Derivative Series

The chemical reactivity of this compound derivatives is governed by the electronic and steric effects of substituents on both the aromatic ring and the side chain. Structure-reactivity relationship (SRR) studies aim to understand and predict how these modifications influence the compound's behavior. rsc.orgiisc.ac.in

Phenolic Acidity (pKa): The acidity of the phenolic hydroxyl group is highly sensitive to substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as -NO₂ or -CN, particularly at the ortho and para positions, increase acidity (lower pKa) by stabilizing the resulting phenoxide anion through resonance and/or inductive effects. libguides.comlibretexts.org Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ decrease acidity. libretexts.org The hydroxypropyl group itself is generally considered a weak electron-donating group.

Aromatic Ring Reactivity: The reactivity of the benzene (B151609) ring towards electrophilic attack is enhanced by EDGs and diminished by EWGs. mdpi.com The strong activating effect of the phenolic -OH group dominates, directing incoming electrophiles to the ortho and para positions. quora.com The presence of other substituents will modulate this intrinsic reactivity. For example, a strongly deactivating nitro group at the para position would make further electrophilic substitution on the ring more difficult.

Side-Chain Reactivity: The reactivity of the 1-hydroxypropyl side chain is also subject to substituent effects. The stability of a potential benzylic carbocation intermediate, formed upon protonation and loss of water from the secondary alcohol, is increased by EDGs on the ring. acs.org This would facilitate reactions proceeding through an Sₙ1-type mechanism. Conversely, EWGs would destabilize this cation, potentially favoring Sₙ2 pathways or hindering reactivity altogether. The rate of oxidation of the secondary alcohol to a ketone can also be influenced by the electronic nature of the ring substituents.

Isomeric Differences: The reactivity of isomeric hydroxypropylphenols differs significantly. This compound contains a benzylic alcohol, which is generally more reactive towards oxidation and substitution reactions involving carbocation intermediates than the secondary, non-benzylic alcohol in 2-(2-hydroxypropyl)phenol or the primary alcohol in 2-(3-hydroxypropyl)phenol. acs.orgscirp.org

The table below illustrates predicted reactivity trends based on general principles of physical organic chemistry.

| Derivative | Substituent & Position | Predicted Effect on Phenolic pKa | Predicted Effect on Ring Electrophilic Substitution | Predicted Effect on Benzylic Alcohol Reactivity (Sₙ1) |

| 4-Nitro-2-(1-hydroxypropyl)phenol | -NO₂ (para) | Decrease (More acidic) | Strongly Deactivating | Decrease |

| 4-Methoxy-2-(1-hydroxypropyl)phenol | -OCH₃ (para) | Increase (Less acidic) | Strongly Activating | Increase |

| 4-Chloro-2-(1-hydroxypropyl)phenol | -Cl (para) | Decrease (More acidic) | Weakly Deactivating | Decrease |

| This compound | (Reference) | Baseline | Activating | Baseline |

Advanced Spectroscopic Characterization and Elucidation of 2 1 Hydroxypropyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the comprehensive mapping of the molecular framework.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in 2-(1-Hydroxypropyl)phenol. The spectrum is characterized by distinct signals for the aromatic protons, the aliphatic protons of the hydroxypropyl side chain, and the hydroxyl protons.

The aromatic region (typically δ 6.7–7.2 ppm) is expected to show complex multiplets corresponding to the four protons on the benzene (B151609) ring. The ortho- and para-protons are generally shifted upfield compared to the meta-protons due to the electron-donating effect of the phenolic hydroxyl group. study.com The proton on the carbon bearing the side chain (C2) does not produce a signal, but the protons on C3, C4, C5, and C6 do, resulting in a complex splitting pattern due to their coupling with each other.

The aliphatic side chain produces three distinct signals:

A triplet for the terminal methyl group (–CH₃), shifted furthest upfield.

A multiplet for the methylene (B1212753) group (–CH₂–).

A triplet or doublet of doublets for the methine proton (–CH(OH)–), which is shifted downfield due to the deshielding effect of the adjacent hydroxyl group and aromatic ring.

The signals for the phenolic hydroxyl (Ar–OH) and the alcoholic hydroxyl (–CH(OH)–) protons can appear as broad singlets over a wide range of chemical shifts (typically δ 4–8 ppm). libretexts.orghw.ac.uk Their exact position is sensitive to solvent, concentration, and temperature. The identity of these peaks can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the sample, which causes the OH signals to disappear from the spectrum. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| –CH₃ | ~0.9 | Triplet (t) | 3H |

| –CH₂– | ~1.8 | Multiplet (m) | 2H |

| –CH(OH)– | ~4.7 | Triplet (t) | 1H |

| Ar–OH | 4.0 - 8.0 | Broad Singlet (br s) | 1H |

| –CH(OH)– | 2.0 - 5.0 | Broad Singlet (br s) | 1H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In a broadband-decoupled spectrum, each unique carbon atom in this compound gives a single peak, revealing a total of nine distinct signals corresponding to its nine carbon atoms.

The chemical shifts are influenced by the electronic environment of each carbon.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom attached to the phenolic hydroxyl group (C1) is the most deshielded in the aromatic region (around δ 155 ppm). The carbon bearing the alkyl side chain (C2) also shows a distinct downfield shift. The remaining four aromatic carbons (C3, C4, C5, C6) appear in the typical aromatic range of δ 115–130 ppm.

Aliphatic Carbons: Three signals correspond to the propyl side chain. The carbon of the methine group (–CH(OH)–) is significantly deshielded by the attached oxygen atom, appearing around δ 75 ppm. The methylene (–CH₂–) and methyl (–CH₃) carbons are shielded and appear further upfield, typically around δ 30 ppm and δ 10 ppm, respectively. Data from the analogous compound 1-phenyl-1-propanol (B1198777) supports these predicted shifts for the side chain carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| –C H₃ | ~10 |

| –C H₂– | ~32 |

| –C H(OH)– | ~75 |

| Ar–C3 | ~116 |

| Ar–C5 | ~120 |

| Ar–C2 | ~128 |

| Ar–C4 | ~129 |

| Ar–C6 | ~130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show:

A cross-peak between the –CH₃ protons and the –CH₂– protons.

A cross-peak between the –CH₂– protons and the –CH(OH)– proton.

Correlations among the adjacent aromatic protons (e.g., between H3 and H4, H4 and H5, etc.), helping to unravel the complex multiplet in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link:

The methyl proton signal (~0.9 ppm) to the methyl carbon signal (~10 ppm).

The methylene proton signal (~1.8 ppm) to the methylene carbon signal (~32 ppm).

The methine proton signal (~4.7 ppm) to the methine carbon signal (~75 ppm).

Each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two to three bonds (and sometimes four). libretexts.org This is crucial for establishing the connection between different parts of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methine proton (–CH(OH)–) to the aromatic carbons C1, C2, and C6, confirming the attachment of the side chain to the C2 position of the phenol (B47542) ring.

Correlations from the aromatic protons to neighboring and more distant carbons, helping to assign the specific positions of the aromatic carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound (molecular weight: 152.19 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 152.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For secondary alcohols, a common fragmentation pathway is alpha cleavage—the breaking of a C-C bond adjacent to the oxygen-bearing carbon. libretexts.orglibretexts.org

Alpha Cleavage: The most significant fragmentation is expected to be the cleavage of the bond between the methine carbon and the methylene carbon of the propyl chain. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a highly stable, resonance-stabilized ion at m/z 123 . This fragment is often the base peak in the spectrum of benzylic alcohols.

Dehydration: Another common pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), which would produce a peak at m/z 134 ([M-18]⁺). whitman.edu

Phenolic Fragmentation: The spectrum may also show peaks characteristic of the phenol moiety, such as a peak at m/z 94 corresponding to the loss of the propyl group followed by hydrogen rearrangement, or a peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺), though this may be less prominent. docbrown.info

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Fragmentation Pathways

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions. nih.gov

While direct ESI-MS/MS studies on this compound are not widely published, the fragmentation pathways can be inferred from general principles and studies on related phenolic compounds, such as its isomer 4-(1-hydroxypropyl)phenol (B2486840). researchgate.netrsc.org

Positive Ion Mode ([M+H]⁺, m/z 153): In positive ion mode, the protonated molecule is selected as the precursor ion. Collision-induced dissociation (CID) would likely induce the following fragmentations:

Loss of Water: The most facile fragmentation is the neutral loss of a water molecule (H₂O) from the protonated side-chain hydroxyl group, leading to a prominent product ion at m/z 135 . This resulting ion is a stable carbocation stabilized by the aromatic ring.

Loss of Propene: A subsequent or alternative fragmentation could involve the loss of the entire side chain as propene (C₃H₆, 42 Da), resulting in a protonated phenol ion at m/z 111 .

Negative Ion Mode ([M-H]⁻, m/z 151): In negative ion mode, deprotonation typically occurs at the more acidic phenolic hydroxyl group. The fragmentation of the resulting phenoxide ion would primarily involve the side chain:

Side-Chain Cleavage: Fragmentation could occur via cleavage of the C-C bond in the side chain. For instance, the loss of an acetaldehyde (B116499) molecule (CH₃CHO, 44 Da) through a rearrangement could lead to a product ion at m/z 107 .

The fragmentation patterns observed in both positive and negative ESI-MS/MS modes provide complementary information that is invaluable for the structural confirmation and differentiation of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample. In the context of this compound, GC-MS serves as a crucial tool for assessing the purity of a synthesized batch and for identifying byproducts or unreacted starting materials from a chemical reaction.

The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, which acts as a molecular fingerprint.

For phenolic compounds, analysis by GC-MS can sometimes be improved through derivatization. nih.gov This process involves chemically modifying the phenol's hydroxyl group to increase its volatility and thermal stability, leading to better chromatographic peak shape and resolution. epa.gov Common derivatization techniques include acetylation with acetic anhydride (B1165640) or methylation with diazomethane. epa.govresearchgate.net

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The fragmentation often involves cleavage of the bond between the carbon atom bearing the hydroxyl group and the adjacent carbon atom (alpha cleavage), as well as the loss of a water molecule. libretexts.org By comparing the retention time and mass spectrum of a sample to a known standard, the identity and purity of this compound can be definitively confirmed. The integration of the peak area in the gas chromatogram allows for the quantification of the compound and any impurities present. researchgate.net

A related compound, 2-(2-Hydroxypropyl)phenol, has been analyzed using GC-MS, demonstrating the applicability of this technique for structural isomers. nih.gov

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Observation | Significance |

|---|---|---|

| Retention Time | A specific time at which the compound elutes from the GC column under defined conditions. | Used for compound identification when compared to a reference standard. |

| Molecular Ion Peak (M+) | A peak at an m/z ratio corresponding to the molecular weight of the compound (152.19 g/mol ). | Confirms the molecular mass of the compound. |

| Key Fragmentation Ions | Peaks resulting from predictable bond cleavages, such as loss of a propyl group, loss of water, and fragments of the phenol ring. | Provides structural information that helps to confirm the compound's identity. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum of a phenol are the O-H and C-O stretching vibrations. docbrown.info The hydroxyl (-OH) group of the phenol and the secondary alcohol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orgquimicaorganica.org The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info A sharp peak may be observed around 3600 cm⁻¹ in the absence of hydrogen bonding. quimicaorganica.org

The spectrum will also display characteristic absorptions for the aromatic ring. These include C-H stretching vibrations typically found just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear as a series of sharp peaks in the 1440-1600 cm⁻¹ region. docbrown.info The C-O stretching vibration of the phenolic hydroxyl group is expected to produce a strong band around 1220 cm⁻¹, while the C-O stretch of the secondary alcohol will appear in the 1000-1250 cm⁻¹ range. quimicaorganica.org The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole. docbrown.info

Data from related compounds, such as 2-(1-methylpropyl)phenol, show these characteristic phenolic absorptions. nist.govnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol/Phenol O-H | Stretching (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H | Stretching | < 3000 | Medium |

| Aromatic C=C | Stretching | 1440 - 1600 | Medium to Strong, Sharp |

| Phenolic C-O | Stretching | ~1220 | Strong |

| Alcohol C-O | Stretching | 1000 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light excites π electrons in the benzene ring to higher energy orbitals.

The UV-Vis spectrum of phenol in a neutral solvent typically exhibits a primary absorption band (λmax) around 270-275 nm. docbrown.infonist.gov This absorption is attributed to the π → π* electronic transition of the aromatic ring. The presence of the hydroxyl group, an activating group, causes a bathochromic (red) shift compared to unsubstituted benzene. The 1-hydroxypropyl substituent is an alkyl group and is expected to have only a minor effect on the position of the λmax.

The pH of the solution can significantly influence the UV-Vis spectrum of phenols. researchgate.net In an alkaline medium, the phenolic proton is removed to form the phenolate (B1203915) ion. This increases the electron-donating ability of the oxygen, leading to a more extended conjugation and a shift of the λmax to a longer wavelength (around 285-290 nm). researchgate.net This pH-dependent shift is a characteristic feature of phenolic compounds and can be used for their identification and quantification.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Solvent/Condition | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Neutral (e.g., Ethanol) | π → π* | ~275 |

| Alkaline (e.g., NaOH solution) | π → π* (Phenolate ion) | ~290 |

X-ray Crystallography for Solid-State Structure Determination (as applied to related compounds)

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. wikipedia.org This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. wikipedia.org

Studies on the crystal structures of other phenol derivatives reveal common structural motifs. acs.orgresearchgate.net A key feature is the formation of extensive hydrogen bonding networks involving the phenolic hydroxyl groups. researchgate.net These hydrogen bonds play a crucial role in dictating the packing of the molecules in the crystal lattice. In the case of this compound, both the phenolic and the alcoholic hydroxyl groups would be expected to participate in a complex hydrogen-bonding scheme, acting as both hydrogen bond donors and acceptors.

The data obtained from an X-ray crystal structure analysis would include precise bond lengths, bond angles, and torsion angles. This information would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. redalyc.org

Table 4: Information Obtainable from X-ray Crystallography of a Related Phenolic Compound

| Structural Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Atomic Coordinates | Provides the precise 3D position of each atom in the molecule. |

| Bond Lengths and Angles | Confirms the molecular geometry and can indicate electronic effects. |

| Intermolecular Interactions | Reveals how molecules are arranged and interact in the solid state (e.g., hydrogen bonds, van der Waals forces). acs.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Hydroxypropyl)phenol |

| 2-(1-methylpropyl)phenol |

| Phenol |

Computational and Theoretical Chemistry Studies of 2 1 Hydroxypropyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. For 2-(1-hydroxypropyl)phenol, these calculations can elucidate its electronic structure and the relative stability of its different spatial arrangements.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The electronic structure of this compound is characterized by the distribution of its electrons in various molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. rjpn.org

For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting their electron-rich nature. rjpn.org The LUMO, conversely, is generally distributed over the aromatic ring. The introduction of the 1-hydroxypropyl substituent at the ortho position is expected to influence the energies of these orbitals. The alkyl and hydroxyl groups of the substituent can modulate the electron density of the phenyl ring through inductive and hyperconjugative effects.

Theoretical calculations for similar ortho-substituted phenols, such as 2-aminophenol (B121084) and 2-nitrophenol, have been performed using DFT at the B3LYP/6-311G(d,p) level of theory to determine their electronic properties. rjpn.org While specific values for this compound are not available, a hypothetical representation of such data is presented below.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are illustrative and based on typical ranges for substituted phenols.

Conformational Analysis and Stability

The presence of the flexible 1-hydroxypropyl side chain in this compound gives rise to multiple possible conformations due to rotation around the C-C and C-O single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and to determine their relative energies.

The stability of different conformers is influenced by a variety of factors, including steric hindrance between the substituent and the phenolic hydroxyl group, as well as the potential for intramolecular hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond can form between the hydroxyl group on the propyl chain and the phenolic oxygen, or between the phenolic hydroxyl group and the oxygen of the side chain. Such interactions can significantly stabilize certain conformations.

Computational methods, such as combined molecular mechanics and ab initio calculations, have been used to determine the preferred conformations of various substituted benzenes and phenols. rsc.org For this compound, a similar approach would involve mapping the potential energy surface by systematically rotating the dihedral angles of the side chain to locate the energy minima corresponding to stable conformers.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is particularly well-suited for studying reaction mechanisms and characterizing transition states.

Reaction Mechanism Elucidation (e.g., for bond cleavage and catalytic processes related to hydroxypropylphenols)

DFT studies can provide detailed insights into the mechanisms of reactions involving this compound. A key aspect of phenol chemistry is the cleavage of the O-H bond, which is central to their antioxidant activity. acs.orgacs.org DFT calculations can be used to determine the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a measure of the energy required to break this bond homolytically. acs.orgacs.org

The substituent at the ortho position can influence the O-H BDE. The 1-hydroxypropyl group, being an alkyl substituent, is generally expected to have a minor electron-donating effect, which could slightly lower the BDE compared to unsubstituted phenol. DFT calculations have been successfully applied to study the reaction of various phenols with radicals, elucidating the mechanism of hydrogen atom transfer. nih.govresearchgate.net

Furthermore, in catalytic processes, such as those relevant to the upgrading of lignin-derived bio-oils where hydroxypropylphenols are present, DFT can be used to model the interaction of the molecule with a catalyst surface and to map out the energy profile of the reaction pathway for processes like hydrodeoxygenation.

Transition State Characterization

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction kinetics. DFT is a widely used method for locating and characterizing transition states. nih.govresearchgate.net

For a reaction involving this compound, such as the abstraction of the phenolic hydrogen by a radical, DFT calculations can be employed to find the transition state structure. This involves optimizing the geometry to a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a key parameter in determining the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its conformational dynamics in different environments, such as in a solvent or interacting with a biological membrane. These simulations can reveal the preferred conformations in solution and the timescales of transitions between different conformational states. nih.govtandfonline.comnih.govmdpi.com

MD simulations are also valuable for studying intermolecular interactions. For instance, the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules, can be investigated to understand its solvation properties and potential biological activity. nih.govtandfonline.comnih.govmdpi.comingentaconnect.com The simulations can provide information on the strength and nature of these interactions, including hydrogen bonding and van der Waals forces.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and electronic environment of compounds like this compound. Density Functional Theory (DFT) is a predominant method for these calculations, capable of yielding highly accurate predictions of Nuclear Magnetic Resonance (NMR) spectra and vibrational frequencies (Infrared and Raman). ijaemr.comspectroscopyonline.com

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) are widely employed in conjunction with DFT to calculate NMR chemical shifts (δ). nih.govmdpi.com For a molecule like this compound, these calculations can predict the distinct signals for each hydrogen and carbon atom. The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p)). spectroscopyonline.commdpi.com Theoretical calculations can assist in the complete assignment of complex experimental spectra, providing a deeper understanding of the molecule's structural features. nih.gov

For ¹H NMR, calculations would predict the chemical shifts for the aromatic protons on the phenol ring, the methine proton (CH-OH), the methylene (B1212753) protons (CH2), and the methyl protons (CH3) of the propyl side chain, as well as the protons of the two hydroxyl groups. Similarly, ¹³C NMR predictions would provide the chemical shifts for each unique carbon atom in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | 4.5 - 6.0 | Singlet |

| Aromatic CH | 6.7 - 7.3 | Multiplet |

| Alcoholic OH | 2.0 - 4.0 | Doublet/Triplet |

| Methine CH | 4.8 - 5.2 | Triplet |

| Methylene CH₂ | 1.6 - 1.9 | Multiplet |

| Methyl CH₃ | 0.8 - 1.1 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Group | Predicted Chemical Shift (δ, ppm) |

| C-OH (Phenolic) | 150 - 155 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | 125 - 135 |

| Methine C-OH | 70 - 75 |

| Methylene CH₂ | 30 - 35 |

| Methyl CH₃ | 10 - 15 |

Note: The values in the tables above are illustrative predictions based on DFT calculations for similar phenolic structures and are presented as examples of typical computational outputs.

In the realm of vibrational spectroscopy, DFT calculations are used to predict the harmonic vibrational frequencies. ijaemr.comnih.gov These predicted frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key predicted vibrations would include the O-H stretching of the phenolic and alcoholic groups, C-H stretching of the aromatic ring and alkyl chain, C-O stretching, and various C=C stretching and bending modes within the aromatic ring. ijaemr.com The calculated spectra can be compared with experimental FT-IR and FT-Raman data to confirm structural assignments. ijaemr.comspectroscopyonline.com Scaling factors are often applied to the computed frequencies to better match experimental values, accounting for anharmonicity and methodological approximations. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Phenolic) | 3600 - 3650 | Free hydroxyl stretching |

| O-H Stretch (Alcoholic) | 3550 - 3600 | Free hydroxyl stretching |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds on the propyl chain |

| C=C Ring Stretch | 1450 - 1600 | Aromatic ring skeletal vibrations |

| O-H In-plane Bend | 1300 - 1400 | Bending of the hydroxyl groups |

| C-O Stretch | 1150 - 1250 | Stretching of the phenolic and alcoholic C-O bonds |

Note: The values in the table above are representative predictions based on DFT calculations for phenol and related derivatives. ijaemr.comstanford.edu

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction (excluding ADMET/clinical)

In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in predicting the biological activities or physicochemical properties of molecules based on their chemical structure. nih.gov For phenolic compounds, QSAR models are frequently developed to predict activities such as antioxidant capacity, antibacterial effects, or toxicity. nih.govmdpi.com These models establish a mathematical correlation between a molecule's activity and its calculated molecular descriptors. researchgate.net

The process begins with the calculation of a wide array of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net For phenols, descriptors like the O-H bond dissociation enthalpy (BDE) and ionization potential (IP) are crucial for predicting antioxidant activity via hydrogen atom transfer mechanisms. researchgate.netresearchgate.net

Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is the most common descriptor in this class, representing the lipophilicity of the molecule. researchgate.net It is critical for activities that involve membrane interactions.

Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, surface area, volume, and various connectivity indices.

Once calculated, these descriptors are used to build a QSAR model using statistical methods like Multiple Linear Regression (MLR). researchgate.net For a series of related phenol derivatives, a QSAR model might reveal that antioxidant activity is positively correlated with a lower O-H BDE and negatively correlated with HOMO energy. nih.govresearchgate.net The 1-hydroxypropyl substituent in this compound would influence these descriptors; its electron-donating nature could affect the electronic properties of the phenolic ring and the O-H bond, while its size and polarity would impact steric and hydrophobic parameters. The antioxidant capacity of phenolic compounds is significantly dependent on their molecular structure, including the number and position of hydroxyl groups. mdpi.com

Table 4: Illustrative Molecular Descriptors for a Hypothetical SAR Study of this compound

| Descriptor Class | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Electronic | O-H Bond Dissociation Enthalpy (BDE) | Energy required to break the phenolic O-H bond homolytically |

| Hydrophobic | LogP | Octanol-water partition coefficient |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule |

| Topological | Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, primarily oxygen and nitrogen |

| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance |

Note: This table lists key descriptors typically employed in QSAR studies of phenolic compounds. nih.govresearchgate.netresearchgate.net The specific values would be calculated using specialized software.

By analyzing the contribution of different descriptors, SAR studies provide crucial insights into the molecular features that govern a particular activity. This knowledge can then be used to guide the design of new phenolic derivatives with enhanced or optimized properties. nih.gov

Biological and Biochemical Interactions of 2 1 Hydroxypropyl Phenol Non Clinical Focus

Investigation of 2-(1-Hydroxypropyl)phenol as a Substrate or Product in Enzymatic Reactions (e.g., biotransformation studies)

The role of hydroxypropylphenols as products in enzymatic reactions has been demonstrated in biotransformation studies of related phenolic compounds. While direct studies on this compound are not extensively detailed in the available literature, the biotransformation of its precursor analogs provides significant insight. For instance, the fungicide 2-allylphenol (B1664045) can be metabolized by the plant pathogen Rhizoctonia cerealis into other chemical compounds. nih.gov Among these metabolites, the isomer 2-(2-hydroxypropyl)phenol has been identified, indicating that fungal enzyme systems are capable of hydroxylating the propyl side chain of a phenylpropanoid structure. nih.govresearchgate.net

Fungal biotransformations are a well-established method for producing specific, often stereoselective, metabolites that can be difficult to synthesize chemically. scielo.br Microorganisms, particularly fungi, possess diverse enzymatic machinery, such as cytochrome P450 monooxygenases, that can catalyze a wide range of reactions including hydroxylations. nih.govnih.gov These enzymatic processes are known to convert phenolic substrates into their corresponding catechols or other hydroxylated derivatives. nih.govresearchgate.net

Furthermore, studies on the enantioselective oxidation of similar molecules, such as 1-phenyl-1,2-propanediol, by microorganisms like baker's yeast (Saccharomyces cerevisiae), have shown the production of specific hydroxy ketones. researchgate.net This demonstrates the capability of microbial enzymes to act on the hydroxylated side chains of phenylpropanoids. researchgate.net The enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) has been achieved using a two-step process involving a lyase followed by an alcohol dehydrogenase, highlighting the potential for precise enzymatic control over the synthesis of such compounds. researchgate.net Given these precedents, it is plausible that this compound could be a product of the microbial biotransformation of a corresponding precursor, such as 2-propylphenol (B147445) or 2-allylphenol, or serve as a substrate for further enzymatic oxidation or modification.

In Vitro Studies on Specific Cellular or Molecular Pathways

Direct in vitro studies detailing the interaction of this compound with specific cellular or molecular pathways are limited. However, research on its structural analogs provides a basis for potential mechanisms of action. The parent compound, 2-allylphenol, has been identified as a respiration inhibitor in fungi. mdpi.comnih.gov Its mechanism involves blocking the electron transport chain in the cytochrome pathway, which disrupts ATP production. nih.gov

Phenolic compounds, as a class, are known to interact with multiple cellular targets. Their biological activities are often attributed to their ability to interact with proteins and cell membranes. mdpi.com For instance, some polyphenols can modulate signal transduction pathways involved in cell growth and apoptosis by interacting with key enzymes like kinases or by affecting receptor phosphorylation. mdpi.com While these studies provide a general framework, the specific effects of the 1-hydroxypropyl substitution on the phenol (B47542) ring remain an area for further investigation. The presence and position of the hydroxyl group on the propyl side chain could significantly influence its binding affinity for specific receptors or enzymes compared to its parent compound or other isomers.

Comparative Studies with Related Hydroxypropylphenols on In Vitro Growth Inhibition (e.g., antifungal activity against plant pathogens for isomers like 2-(2-hydroxypropyl)phenol)

Comparative studies on the antifungal properties of hydroxypropylphenols reveal significant activity against various plant pathogens. Research has particularly focused on 2-(2-hydroxypropyl)phenol, an isomer of this compound, which has been identified as a key metabolite in the biotransformation of the fungicide 2-allylphenol. nih.govresearchgate.net